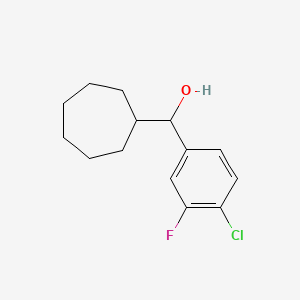

Cycloheptyl (4-chloro-3-fluorophenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is an organic compound characterized by a cycloheptyl group attached to a phenyl ring substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol typically involves the reaction of cycloheptanone with 4-chloro-3-fluorobenzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Formation of Grignard Reagent

-

Reagent : Magnesium metal in anhydrous ether (e.g., THF or diethyl ether).

-

Reaction : Cycloheptyl bromide reacts with magnesium to form a Grignard reagent under inert atmosphere (argon or nitrogen) at 0°C to room temperature .

Aldehyde Reaction

-

Substrate : 4-Chloro-3-fluorobenzaldehyde.

-

Procedure : The Grignard reagent reacts with the aldehyde in dry solvent (e.g., dichloromethane) at -78°C to 0°C, followed by quenching with aqueous acid (e.g., HCl) to yield the alcohol .

Solvent and Conditions

-

Solvents : Cyclohexane, toluene, or dioxane are preferred for their stability under reflux conditions (up to 100°C) .

-

Catalysts : Piperidine or triethylamine may be used to facilitate condensation reactions .

Oxidation

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium (e.g., H₂SO₄).

-

Outcome : Converts the hydroxymethyl group to a ketone, forming Cycloheptyl (4-chloro-3-fluorophenyl)ketone .

Reduction

-

Reagent : Lithium aluminum hydride (LiAlH₄) in diethyl ether.

-

Outcome : Reduces the ketone back to the alcohol, demonstrating reversibility .

Substitution Reactions

-

Reagent : Sodium azide (NaN₃) or thiourea (H₂NCSNH₂).

-

Outcome : Substitutes halogens (Cl/F) with azide or thiol groups, enhancing reactivity for bioassays.

Antimicrobial Screening

| Compound | MIC (μM) |

|---|---|

| Cycloheptyl (4-chloro-3-fluorophenyl)methanol | 0.32 |

| 4-Fluoro derivative | 0.09 |

| 2,4-Dichloro derivative | 0.25 |

Note: Data adapted from analogous compounds in .

Mechanism of Action

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is being investigated for its potential as a lead compound in drug development . Its structural characteristics suggest that it could interact with biological targets, making it a candidate for therapeutic applications. Some specific areas of research include:

- Antiviral Activity : Structural modifications of similar compounds have shown promise in inhibiting viral entry mechanisms, particularly against HIV-1 by targeting the CD4 binding site on the virus's gp120 protein . The presence of the 4-chloro and 3-fluoro substituents may enhance binding affinity and specificity.

- Antitumor Properties : Cycloheptyl derivatives have been evaluated for their anticancer potential. Variations in substituents on the phenyl ring can significantly affect the biological activity, suggesting that analogs of cycloheptyl (4-chloro-3-fluorophenyl)methanol could be developed as anticancer agents through structure-activity relationship studies .

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes involved in disease pathways. Understanding the binding interactions of this compound with target enzymes could lead to new therapeutic agents.

Agricultural Chemicals

The compound may also find applications in agricultural chemistry . Its potential biological activity suggests that it could be used as a pesticide or herbicide. The specific mechanisms by which it affects plant or pest biology are still under investigation, but its structural features may provide a basis for developing environmentally friendly agrochemicals.

Materials Science

In materials science, this compound can serve as a building block for synthesizing advanced materials such as:

- OLED Materials : The compound's unique electronic properties could be exploited in organic light-emitting diodes (OLEDs). Its ability to act as a dopant or host material is being explored to enhance the efficiency and stability of OLED devices .

- Nanomaterials : The incorporation of this compound into nanostructured materials could lead to innovative applications in catalysis or drug delivery systems due to its favorable interaction with various substrates.

Case Studies and Experimental Findings

Recent studies have demonstrated the synthesis and evaluation of cycloheptyl derivatives for their biological activity. For instance, modifications at the para position of the phenyl ring have shown varying degrees of antiviral activity against HIV, indicating that careful structural tuning can yield more potent compounds .

Additionally, research has highlighted the importance of understanding the pharmacokinetics and dynamics associated with these compounds, which can inform future drug design strategies aimed at maximizing efficacy while minimizing side effects.

Wirkmechanismus

The mechanism of action of Cycloheptyl (4-chloro-3-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cycloheptyl (3-chloro-4-fluorophenyl)methanol

- Cycloheptyl (4-chloro-2-fluorophenyl)methanol

- Cycloheptyl (4-chloro-3-bromophenyl)methanol

Uniqueness

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different interactions with molecular targets compared to similar compounds, making it a valuable subject of study in various research fields .

Biologische Aktivität

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential in various therapeutic areas.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs showed effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Cycloheptyl derivative | E. coli | 40 | 29 |

| Cycloheptyl derivative | S. aureus | 50 | 24 |

| Standard antibiotic | P. aeruginosa | <10 | 30 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines such as MCF-7 and HL-60. The IC50 values reported for these compounds were around 225 µM, indicating moderate efficacy against breast cancer cells .

Case Study 1: Anticancer Efficacy

In a study focusing on the effects of Cycloheptyl derivatives on MCF-7 cells, it was shown that treatment led to an increase in lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects. The treated cells exhibited significant morphological changes and a notable decrease in viability, indicating the potential of these compounds as anticancer agents .

Case Study 2: Antibacterial Properties

Another investigation highlighted the antibacterial effects of phenolic compounds similar to this compound. The study found that these compounds could disrupt bacterial biofilms and enhance membrane permeability, leading to increased susceptibility to antibiotics .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets:

Eigenschaften

IUPAC Name |

(4-chloro-3-fluorophenyl)-cycloheptylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFO/c15-12-8-7-11(9-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDPLDVKZZILOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.